4-((tert-Butoxycarbonyl)amino)nicotinic acid
Overview
Description
“4-((tert-Butoxycarbonyl)amino)nicotinic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The IUPAC name for this compound is 4-[(tert-butoxycarbonyl)amino]nicotinic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.24 . It has 17 heavy atoms, 6 aromatic heavy atoms, and 5 H-bond acceptors . Its molar refractivity is 61.44 and its topological polar surface area (TPSA) is 88.52 Ų . The compound has a lipophilicity log Po/w (iLOGP) of 1.62 . Its water solubility is 1.55 mg/ml .Scientific Research Applications
1. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . The deprotection of Boc amino acids and peptides is a significant process in this field .
- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
- Results or Outcomes: The method led to deprotection within 10 minutes .
2. Dipeptide Synthesis
- Application Summary: Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis .
- Methods of Application: The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .
Safety And Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDXLXQZVISAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623206 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)nicotinic acid | |
CAS RN |
171178-34-0 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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